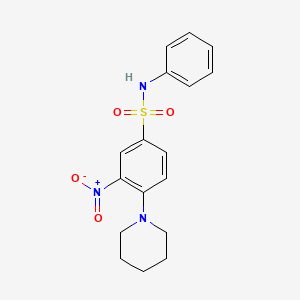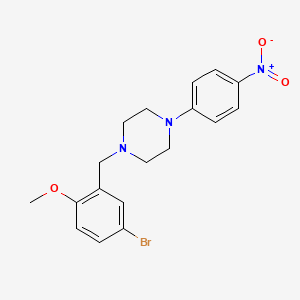
3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide, also known as NPSB, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. It is a white crystalline powder that has a molecular weight of 365.44 g/mol. NPSB is a potent inhibitor of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide.
Mécanisme D'action
3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide acts as a competitive inhibitor of CA, binding to the active site of the enzyme and preventing the hydration of carbon dioxide. This results in a decrease in the production of bicarbonate ions, which are necessary for maintaining pH balance in the body. The inhibition of CA by 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has been shown to reduce intraocular pressure in glaucoma patients, suppress seizures in animal models of epilepsy, and inhibit tumor growth in vitro.
Biochemical and Physiological Effects:
3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. Inhibition of CA by 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide results in a decrease in the production of bicarbonate ions, which can lead to acidosis. However, this effect is typically mild and reversible. 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has also been shown to cross the blood-brain barrier and accumulate in the brain, where it can exert its anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CA, making it a useful tool for studying the role of CA in various physiological processes. 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide is also relatively stable and easy to handle, making it a convenient reagent for lab experiments. However, 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has some limitations. It is a sulfonamide derivative, which can lead to potential toxicity and side effects. Additionally, 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has a relatively short half-life in the body, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for the study of 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide. One potential area of research is the development of more potent and selective CA inhibitors based on the structure of 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide. Another area of research is the investigation of the potential use of 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide as a diagnostic tool for imaging tumors. Additionally, further studies are needed to investigate the potential therapeutic applications of 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide in glaucoma, epilepsy, and cancer.
Méthodes De Synthèse
The synthesis of 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide involves the reaction of 3-nitrobenzenesulfonyl chloride with N-phenylpiperidine in the presence of a base. The reaction proceeds through the formation of a sulfonamide intermediate, which is then converted to 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide. The yield of the synthesis is typically around 70%.
Applications De Recherche Scientifique
3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of CA, which plays a crucial role in various physiological processes, including acid-base balance, respiration, and ion transport. 3-nitro-N-phenyl-4-(1-piperidinyl)benzenesulfonamide has been investigated as a potential treatment for glaucoma, epilepsy, and cancer. It has also been studied for its potential use as a diagnostic tool for imaging tumors.
Propriétés
IUPAC Name |
3-nitro-N-phenyl-4-piperidin-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c21-20(22)17-13-15(9-10-16(17)19-11-5-2-6-12-19)25(23,24)18-14-7-3-1-4-8-14/h1,3-4,7-10,13,18H,2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWIUWQBTINHTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4933148.png)
![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4933150.png)

![2-methoxy-N-[2-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B4933164.png)
![1-[4-(diphenylmethyl)-1-piperazinyl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4933167.png)
![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4933173.png)
![4,4'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B4933176.png)
![1-{[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-L-prolinamide](/img/structure/B4933185.png)

![4-[4-(allyloxy)-3-methoxybenzylidene]-1-(3-bromophenyl)-3,5-pyrazolidinedione](/img/structure/B4933208.png)
![N~1~-(4-isopropylphenyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4933213.png)
![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4933222.png)
![10-acetyl-3,3-dimethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4933226.png)